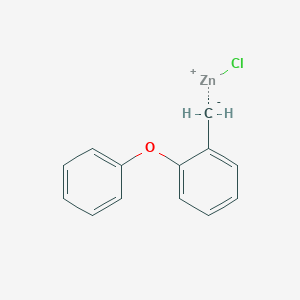
(2-PhenoxybenZyl)Zinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-PhenoxybenZyl)Zinc chloride is an organozinc compound with the molecular formula C13H11ClOZn.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-PhenoxybenZyl)Zinc chloride typically involves the reaction of 2-phenoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
C6H5OCH2C6H4Cl+Zn→C6H5OCH2C6H4ZnCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(2-PhenoxybenZyl)Zinc chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxybenzyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzyl alcohols, while substitution reactions can produce a variety of organozinc derivatives .
科学研究应用
Chemistry
In chemistry, (2-PhenoxybenZyl)Zinc chloride is used as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study the interactions between organozinc compounds and biological molecules. Its unique structure allows for the exploration of zinc’s role in biological systems.
Medicine
While direct medical applications of this compound are limited, its derivatives may have potential in drug development. Organometallic compounds are being investigated for their therapeutic properties, including anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its ability to form stable organozinc intermediates makes it valuable in material science .
作用机制
The mechanism by which (2-PhenoxybenZyl)Zinc chloride exerts its effects involves the interaction of the zinc center with various molecular targets. Zinc ions can coordinate with electron-rich sites on organic molecules, facilitating reactions such as nucleophilic addition and substitution. The phenoxybenzyl group provides additional stability and reactivity, making the compound versatile in different chemical environments .
相似化合物的比较
Similar Compounds
Phenylzinc chloride (C₆H₅ZnCl): Similar in structure but lacks the phenoxy group.
Benzylzinc chloride (C₆H₅CH₂ZnCl): Similar but with a benzyl group instead of phenoxybenzyl.
(2-Methoxybenzyl)zinc chloride (C₆H₅OCH₂ZnCl): Similar but with a methoxy group instead of phenoxy.
Uniqueness
(2-PhenoxybenZyl)Zinc chloride is unique due to the presence of the phenoxy group, which enhances its reactivity and stability compared to other organozinc compounds. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not perform as well .
属性
分子式 |
C13H11ClOZn |
|---|---|
分子量 |
284.1 g/mol |
IUPAC 名称 |
chlorozinc(1+);1-methanidyl-2-phenoxybenzene |
InChI |
InChI=1S/C13H11O.ClH.Zn/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
JXTUVDDHCYQZGL-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC=CC=C1OC2=CC=CC=C2.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)
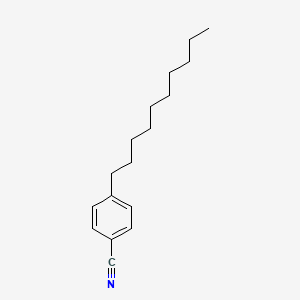
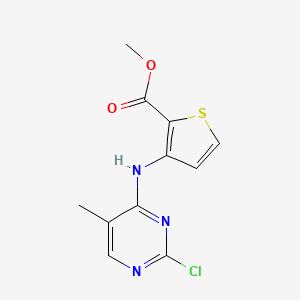
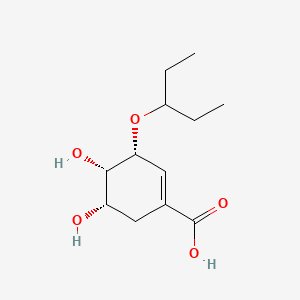


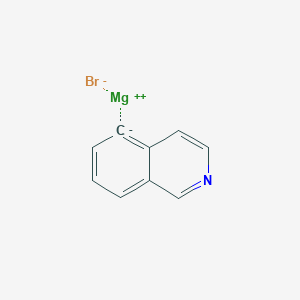
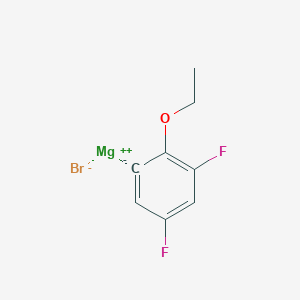
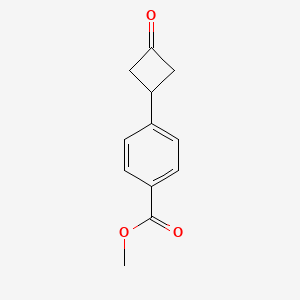
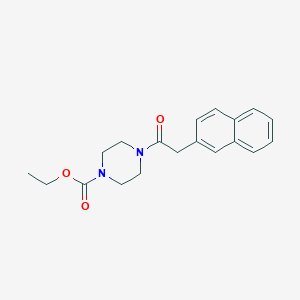
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
